1-((6-Methoxypyridin-2-yl)methyl)piperazine
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Description
“1-((6-Methoxypyridin-2-yl)methyl)piperazine” is a chemical compound with the CAS Number: 51047-54-2 . It has a molecular weight of 193.25 and its IUPAC name is 1-(6-methoxy-2-pyridinyl)piperazine .
Synthesis Analysis
While specific synthesis methods for “1-((6-Methoxypyridin-2-yl)methyl)piperazine” were not found, there are studies on related compounds. For instance, a new bidentate Schiff base ligand was synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The InChI code for “1-((6-Methoxypyridin-2-yl)methyl)piperazine” is 1S/C10H15N3O/c1-14-10-4-2-3-9 (12-10)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((6-Methoxypyridin-2-yl)methyl)piperazine” include a molecular weight of 193.25 . More specific properties such as melting point, boiling point, and density were not found.Scientific Research Applications
1. Cancer Research and Diagnostic Applications
1-((6-Methoxypyridin-2-yl)methyl)piperazine has been studied for its potential in cancer research and diagnostic applications. Analogues of σ receptor ligand PB28, which include 1-((6-Methoxypyridin-2-yl)methyl)piperazine, are being evaluated for therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity are considered to enhance its utility in tumor cell entry and antiproliferative activity, making it a candidate for positron emission tomography (PET) radiotracers (Abate et al., 2011).
2. Synthesis of Neuroprotective Compounds
Research has been conducted on the synthesis of cinnamide derivatives involving 1-((6-Methoxypyridin-2-yl)methyl)piperazine. These compounds have shown effective activities against neurotoxicity induced by glutamine in PC12 cells and displayed a protective effect on cerebral infarction, indicating potential neuroprotective applications (Zhong et al., 2018).
3. Development of Phosphodiesterase Inhibitors
The compound has been explored in the development of phosphodiesterase inhibitors. Specifically, it has been part of the synthesis of a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). This inhibitor demonstrated significant in vivo blood pressure lowering in a rat model and entered clinical trials, showcasing its potential in cardiovascular therapies (Hughes et al., 2010).
4. Anticonvulsant and Antimicrobial Activities
There has been significant research in synthesizing new compounds with 1-((6-Methoxypyridin-2-yl)methyl)piperazine for anticonvulsant and antimicrobial activities. Studies have shown the efficacy of these compounds in maximal electroshock and Metrazol induced seizure tests, along with antimicrobial activities against various microorganisms (Aytemir et al., 2010; Aytemir et al., 2004).
properties
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-10-3-2-4-11(13-10)9-14-7-5-12-6-8-14;;;/h2-4,12H,5-9H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUYFBAQQAMWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCNCC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-Methoxypyridin-2-yl)methyl)piperazine |
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